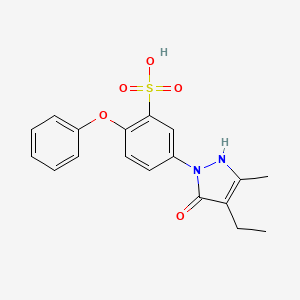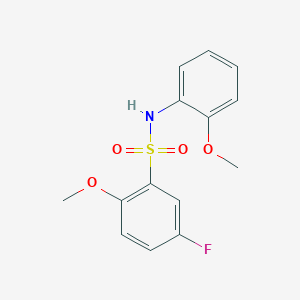
3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as ABP-688, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. ABP-688 is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning, memory, and synaptic plasticity. In
Wirkmechanismus
3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide binds selectively to mGluR5 and activates its downstream signaling pathways. The activation of mGluR5 leads to the modulation of synaptic transmission and plasticity, as well as the regulation of various intracellular signaling pathways. The precise molecular mechanisms of mGluR5 activation by this compound are still under investigation, but it is believed that this compound acts as an allosteric modulator that enhances the activity of mGluR5 in response to glutamate stimulation.
Biochemical and Physiological Effects:
The activation of mGluR5 by this compound has been shown to have various biochemical and physiological effects. For example, this compound can enhance long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, which are important mechanisms for learning and memory (Ayala et al., 2009; Lu et al., 2017). This compound can also modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in drug addiction and psychiatric disorders (Kenny et al., 2013; Spooren et al., 2012).
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments, including its high selectivity for mGluR5, its potency, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life, which requires frequent administration, and its potential off-target effects on other glutamate receptors.
Zukünftige Richtungen
The potential therapeutic applications of 3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide are still under investigation, but several future directions have been proposed. These include the development of more potent and selective mGluR5 agonists, the investigation of the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the exploration of the use of mGluR5 agonists in the treatment of drug addiction and psychiatric disorders.
In conclusion, this compound is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a selective agonist for mGluR5, which is involved in various physiological processes. This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. The activation of mGluR5 by this compound has various biochemical and physiological effects, including the modulation of synaptic transmission and plasticity. This compound has several advantages for lab experiments, but also has some limitations. Several future directions have been proposed for the investigation of the potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. For example, this compound has been used to study the effects of mGluR5 activation on synaptic plasticity and memory formation (Ayala et al., 2009; Lu et al., 2017). This compound has also been used to investigate the involvement of mGluR5 in drug addiction and psychiatric disorders (Kenny et al., 2013; Spooren et al., 2012).
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-16(13-7-4-3-5-8-13)21-19(23)18-12-17(22-24-18)14-9-6-10-15(20)11-14/h3-11,16,18H,2,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDATTPHPOWFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethoxyphenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4688166.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B4688176.png)
![3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4688178.png)
![2-(1-adamantyl)-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]acetohydrazide](/img/structure/B4688190.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(1-naphthylmethyl)-1,3-propanediamine](/img/structure/B4688192.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4688210.png)

![2-{[6-amino-3,5-dicyano-4-(3,4-dimethoxyphenyl)-2-pyridinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4688238.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]benzenesulfonamide](/img/structure/B4688242.png)
![1-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4688244.png)
![ethyl 3-({[7-chloro-8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4688247.png)
![2-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B4688252.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide](/img/structure/B4688258.png)